molecular formula C17H17NO2 B015527 1-Benzhydrylazetidine-3-carboxylic acid CAS No. 36476-87-6

1-Benzhydrylazetidine-3-carboxylic acid

Cat. No. B015527
CAS RN: 36476-87-6
M. Wt: 267.32 g/mol
InChI Key: BRSCYENHLCPOAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-1-benzhydrylazetidine, a derivative of 1-benzhydrylazetidine-3-carboxylic acid, involves a two-step process. Starting from commercially available 1-benzhydrylazetidin-3-ol, methanesulfonyl chloride is reacted in the presence of triethylamine in acetonitrile. Quenching with water yields the mesylate intermediate, which is then treated with ammonium hydroxide/isopropanol to afford the title compound as mono acetate salt in 72–84% yield (Li, M. Witt, T. Brandt, & D. Whritenour, 2006).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as azetidine derivatives, emphasizes the role of hydrogen bonding and π-π interactions in determining the conformation and stability of such molecules. The structure of 1-benzofuran-2,3-dicarboxylic acid, for instance, reveals intramolecular hydrogen bonds between carboxyl groups and intermolecular hydrogen bonding leading to a layered structure with π-π stacked chains (Titi & Goldberg, 2009).

Chemical Reactions and Properties

1-Benzhydrylazetidine-3-carboxylic acid and its derivatives participate in various chemical reactions. For example, reactions of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one with carboxylic anhydrides yield new amide and imide derivatives. The structures of these compounds are determined by spectroscopic methods, showcasing the diversity of reactions possible with azetidine derivatives (Önal, Sanpinar, & Ilhan, 2001).

Physical Properties Analysis

The synthesis and structural analysis of derivatives closely related to 1-Benzhydrylazetidine-3-carboxylic acid, such as benzene-1,3,5-tricarboxylic acid-functionalized MCM-41, contribute to our understanding of the physical properties of these compounds. Such studies are crucial for the development of novel materials with specific physical characteristics (Nikooei, Dekamin, & Valiey, 2020).

Scientific Research Applications

  • Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids demonstrate potent antispermatogenic effects, affecting testicular weight and spermatogenesis (Corsi & Palazzo, 1976)(source).

  • Synthesis of Enantiomerically Pure 1H-Aziridine : Hydrogenation of 1-benzyl-aziridine-2-carboxylic acid ethyl ester yields enantiomerically pure 1H-aziridine or -amino acid ester, useful in pharmaceutical applications (Ambrosi et al., 1994)(source).

  • Inhibitory Effects Against Cancer and Microbial Diseases : Benzofuran-carboxylic acids have shown inhibitory effects against cancer and microbial diseases, aligning theoretical and experimental parameters (Sagaama et al., 2020)(source).

  • Pharmaceutical Applications of 3,3-Dimethylazetidine-2-Carboxylic Acid : Selective synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives offers a new non-proteinogenic sterically hindered -amino acid (Kimpe et al., 1998)(source).

  • High Yielding Synthesis Suitable for Pharmaceutical Applications : An improved process for 1-benzhydrylazetidin-3-ol synthesis allows for high-yielding, chromatography-free production, suitable for pharmaceutical applications (Reddy et al., 2010)(source).

  • Bioconjugation in Aqueous Media : Carbodiimide hydrochloride (EDC) effectively forms amides between carboxylic acid and amine in aqueous media (Nakajima & Ikada, 1995)(source).

  • Synthesis of Conformationally Constrained Amino Acids : A method for chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids offers potential for peptidomimetics as conformational probes (Campbell & Rapoport, 1996)(source).

  • Study of Protein Structure and Function : Improved synthesis of Lazetidine2carboxylic acid enables the study of proline's role in protein structure and function (Tsai et al., 1990)(source).

Safety And Hazards

1-Benzhydrylazetidine-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-benzhydrylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSCYENHLCPOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370723
Record name 1-benzhydrylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidine-3-carboxylic acid

CAS RN

36476-87-6
Record name 1-benzhydrylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(diphenylmethyl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(diphenylmethyl)-3-methoxycarbonylazetidine (28 g) in methanol (270 ml) and tetrahydrofuran (130 ml) was added 1N sodium hydroxide (115 ml) and the solution was stirred at room temperature for 1.5 hours. The solution was then concentrated to remove organic solvents under reduced pressure. The resultant aqueous solution was adjusted to pH 2.95 with 10% hydrochloric acid, and resulting precipitates were collected by filtration, washed with water and dried to give 1-(diphenylmethyl)-3-carboxyazetidine (24.7 g).
Quantity
28 g
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reactant
Reaction Step One
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115 mL
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reactant
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270 mL
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130 mL
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solvent
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (6.48 g) and water (3.25 ml) were added to a solution of 1-benzhydryl-3-cyanoazetidine (5.43 g) in methoxyethanol (54 ml), followed by stirring at 100° C. for 4 hours. The reaction mixture was allowed to cool down to room temperature, and poured into ice. After pH of the mixture was adjusted to 5 with 1N hydrochloric acid, sodium chloride was added thereto. This was extracted with a mixed solvent of ethyl acetate and tetrahydrofuran. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The dried organic layer was concentrated under reduced pressure to give a crude product of the title compound as pale yellow crystals. The crystals were suspended by the addition of diethyl ether (15 ml). The crystals were collected by filtration and washed with diethyl ether. This was dried under aeration to give the title compound (4.20 g, 71.7%) as pale yellow crystals.
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
5.43 g
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reactant
Reaction Step One
Quantity
54 mL
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reactant
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3.25 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-benzhydryl-3-cyanoazetidine (5.43 g) in methoxyethanol (54 ml) were added potassium hydroxide (6.48 g) and water (3.25 ml), followed by stirring at 100° C. for 4 hr. The reaction mixture was allowed to cool down to room temperature. The reaction mixture was poured into ice. After adjusting this to pH 5 with 1N hydrochloric acid, sodium chloride was added thereto. This was extracted with a mixed solvent of ethyl acetate and tetrahydrofuran. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The organic layer after drying was concentrated under reduced pressure to provide a crude product of the titled compound as pale yellow crystals. The crystals were suspended by addition of diethyl ether (15 ml). The crystals were collected by filtration and washed with diethyl ether. This was dried under aeration to provide the titled compound as pale yellow crystals (4.20 g, 71.7%).
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
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Quantity
3.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzhydrylazetidine-3-carboxylic acid
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1-Benzhydrylazetidine-3-carboxylic acid
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1-Benzhydrylazetidine-3-carboxylic acid
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Citations

For This Compound
1
Citations
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
… /H 2 O into 3-amino-1-benzhydrylazetidine-3-carboxylic acid (51) which was then converted into … 10b by sequential transformation of 1-benzhydrylazetidine-3-carboxylic acid 52 into 1H-…

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